![molecular formula C13H18N2 B6299509 2-(6-Azaspiro[2.5]octan-6-yl)aniline CAS No. 2155431-25-5](/img/structure/B6299509.png)

2-(6-Azaspiro[2.5]octan-6-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

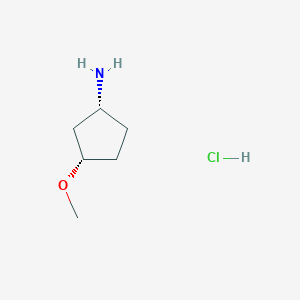

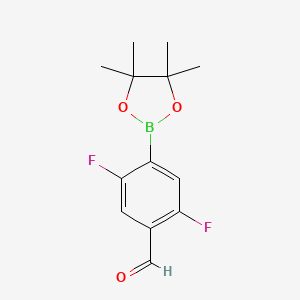

2-(6-Azaspiro[2.5]octan-6-yl)aniline (CAS# 2155431-25-5) is a useful research chemical . It has the molecular formula C13H18N2 and a molecular weight of 202.3 .

Molecular Structure Analysis

The molecular structure of 2-(6-Azaspiro[2.5]octan-6-yl)aniline is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system .Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis : A study by Huang et al. (2019) describes a synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline, involving a regioselective radical ipso-cyclization pathway, mediated by ZnBr2/Oxone in a mixed solvent of acetonitrile and water (Huang et al., 2019).

Structural and Conformational Analysis : Montalvo-González and Ariza-Castolo (2012) performed structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. This study determined relative configurations and preferred conformations based on the analysis of homonuclear coupling constants and chemical shifts, reflecting the steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).

Drug Design and Medical Applications

EGFR Kinase Inhibitors : Zhao et al. (2013) reported the design and synthesis of novel azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, serving as EGFR kinase inhibitors. These compounds, notably 21g with a 2-oxa-6-azaspiro[3.4]octane substituent, showed notable EGFR inhibitory activities and antitumor potency against lung cancer cell lines, highlighting their potential in cancer treatment (Zhao et al., 2013).

Anticancer and Antidiabetic Properties : Flefel et al. (2019) developed a series of spirothiazolidines analogs with significant anticancer activities against human breast and liver carcinoma cell lines. Notably, compounds from this series also exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, suggesting potential applications in cancer and diabetes treatment (Flefel et al., 2019).

properties

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-11-3-1-2-4-12(11)15-9-7-13(5-6-13)8-10-15/h1-4H,5-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCMQFOUCDRWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCN(CC2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Azaspiro[2.5]octan-6-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

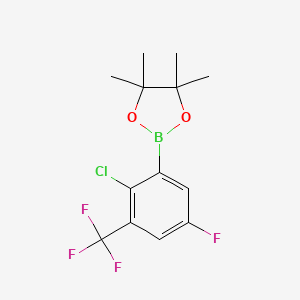

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)